- Preparation of imidazo[4,5-c]quinoline derivatives that are kinase inhibitors inhibitors useful in treatment of proliferative , neoplastic and other kinase-mediated diseases, World Intellectual Property Organization, , ,
Cas no 922500-91-2 (Ethyl 2-(oxetan-3-ylidene)acetate)

922500-91-2 structure
Nom du produit:Ethyl 2-(oxetan-3-ylidene)acetate
Numéro CAS:922500-91-2
Le MF:C7H10O3
Mégawatts:142.152502536774
MDL:MFCD12755197
CID:1025512
PubChem ID:53308471
Ethyl 2-(oxetan-3-ylidene)acetate Propriétés chimiques et physiques
Nom et identifiant
-
- Ethyl 2-(oxetan-3-ylidene)acetate
- Ethyl oxetan-3-ylideneacetate
- Ethyl 3-oxetanylideneacetate
- Oxetan-3-ylidene-acetic acid ethyl ester
- Ethyl (oxetan-3-ylidene)acetate
- CVZGHWOZWYWLBL-UHFFFAOYSA-N
- HT880
- BCP21917
- HT1134
- Ethyl 2-(oxetan-3-ylidene);acetate
- PB19291
- ST1020106
- Aceticaci
- CS-0006466
- DTXSID40693399
- CS1632
- Ethyl2-(oxetan-3-ylidene)acetate
- SCHEMBL1978877
- EN300-140924
- DB-003643
- 922500-91-2
- MFCD12755197
- AS-46536
- SY034540
- AKOS006343569
- ACETIC ACID, 2-(3-OXETANYLIDENE)-, ETHYL ESTER
-
- MDL: MFCD12755197
- Piscine à noyau: 1S/C7H10O3/c1-2-10-7(8)3-6-4-9-5-6/h3H,2,4-5H2,1H3
- La clé Inchi: CVZGHWOZWYWLBL-UHFFFAOYSA-N
- Sourire: O=C(/C=C1/COC/1)OCC
Propriétés calculées
- Qualité précise: 142.063
- Masse isotopique unique: 142.063
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 10
- Nombre de liaisons rotatives: 3
- Complexité: 154
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 35.5
- Le xlogp3: -0.2
Propriétés expérimentales
- Dense: 1.228
- Point de fusion: NA
- Point d'ébullition: 207.1°C at 760 mmHg
- Point d'éclair: 78℃
- Indice de réfraction: 1.558
- Le PSA: 35.53000
- Le LogP: 0.50610
- Pression de vapeur: 0.2±0.4 mmHg at 25°C
Ethyl 2-(oxetan-3-ylidene)acetate Informations de sécurité
- Mot signal:Warning
- Description des dangers: H302
- Déclaration d'avertissement: P280-P305+P351+P338
- Code de catégorie de danger: 36/37/38
- Instructions de sécurité: 26-36
- Conditions de stockage:Sealed in dry,Store in freezer, under -20°C
Ethyl 2-(oxetan-3-ylidene)acetate Données douanières
- Code HS:29329990
Ethyl 2-(oxetan-3-ylidene)acetate PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1076491-100g |
Ethyl 2-(oxetan-3-ylidene)acetate |
922500-91-2 | 98% | 100g |
¥3531.00 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN2011527-1G |
ethyl 2-(oxetan-3-ylidene)acetate |
922500-91-2 | 97% | 1g |
¥ 145.00 | 2023-03-17 | |
Enamine | EN300-140924-0.1g |
ethyl 2-(oxetan-3-ylidene)acetate |
922500-91-2 | 93% | 0.1g |
$19.0 | 2023-02-15 | |
TRC | E936918-50mg |
Ethyl 2-(Oxetan-3-ylidene)acetate |
922500-91-2 | 50mg |
$ 50.00 | 2022-06-05 | ||
Enamine | EN300-140924-0.5g |
ethyl 2-(oxetan-3-ylidene)acetate |
922500-91-2 | 93% | 0.5g |
$32.0 | 2023-02-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1076491-25g |
Ethyl 2-(oxetan-3-ylidene)acetate |
922500-91-2 | 98% | 25g |
¥1061.00 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN2011527-10G |
ethyl 2-(oxetan-3-ylidene)acetate |
922500-91-2 | 97% | 10g |
¥ 547.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN2011527-25G |
ethyl 2-(oxetan-3-ylidene)acetate |
922500-91-2 | 97% | 25g |
¥ 970.00 | 2023-04-13 | |
abcr | AB304767-250 mg |
Ethyl 2-(oxetan-3-ylidene)acetate, 95%; . |
922500-91-2 | 95% | 250 mg |
€80.40 | 2023-07-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E43260-100mg |
Ethyl 2-(oxetan-3-ylidene)acetate |
922500-91-2 | 95% | 100mg |
¥24.0 | 2023-09-08 |
Ethyl 2-(oxetan-3-ylidene)acetate Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Solvents: Dichloromethane ; 0.5 h, rt
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Potassium tert-butoxide , Sodium hydride Solvents: Tetrahydrofuran ; 0 - 5 °C; 30 min, 0 - 5 °C
1.2 0 - 5 °C; 17 h, 0 - 5 °C
1.2 0 - 5 °C; 17 h, 0 - 5 °C
Référence
- Preparation of 3-(substituted phenyl) oxetane-3-carboxylic acid and intermediates, China, , ,
Méthode de production 3
Conditions de réaction
1.1 Solvents: Dichloromethane ; cooled; overnight, rt
Référence
- Preparation of the novel spirocyclic k-ras g12c inhibitor, China, , ,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 30 min, rt
1.2 overnight, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 overnight, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; rt
Référence
- Synthesis of All-Carbon Quaternary Centers by Palladium-Catalyzed Olefin DicarbofunctionalizationAngewandte Chemie, 2020, 59(6), 2375-2379,
Méthode de production 5
Conditions de réaction
Référence
- Selective preparation of tetrasubstituted fluoroalkenes by fluorine-directed oxetane ring-opening reactionsBeilstein Journal of Organic Chemistry, 2020, 16, 1936-1946,
Méthode de production 6
Conditions de réaction
1.1 Solvents: Dichloromethane ; 0 °C; 2 h, 0 °C → rt
Référence
- GPR40 receptor agonist, and its preparing method, pharmaceutical composition and application, China, , ,
Méthode de production 7
Conditions de réaction
1.1 Solvents: Dichloromethane ; cooled; 2 h, rt
Référence
- Preparation of tetrahydrothienopyrimidinesulfonamide compounds as poly(ADPribose)glycohydrolase (PARG) inhibitors and anticancer agents, World Intellectual Property Organization, , ,
Méthode de production 8
Conditions de réaction
1.1 Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 15 min, rt
Référence
- Preparation of [1H-pyrazolo[3,4-b]pyridin-4-yl]phenyl or pyridin-2-yl derivatives as protein kinase C-theta inhibitors, World Intellectual Property Organization, , ,
Méthode de production 9
Conditions de réaction
1.1 Solvents: Dichloromethane
Référence
- 3-Oxetanonee-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, 1, 1-6,
Méthode de production 10
Conditions de réaction
1.1 Solvents: Dichloromethane ; rt
Référence
- Preparation of arylalkylamine compound as CaSR agonist and used for treatment or prevention of diseases or disorders mediated by CaSR activity, China, , ,
Méthode de production 11
Conditions de réaction
1.1 Solvents: Tetrahydrofuran ; 0 °C; overnight, rt
Référence
- Design and Identification of a GPR40 Full Agonist (SCO-267) Possessing a 2-Carbamoylphenyl Piperidine MoietyJournal of Medicinal Chemistry, 2020, 63(18), 10352-10379,
Méthode de production 12
Conditions de réaction
1.1 Solvents: Dichloromethane ; rt
Référence
- (Ethoxycarbonylmethylene)triphenylphosphoranee-EROS Encyclopedia of Reagents for Organic Synthesis, 2012, 1, 1-9,
Méthode de production 13
Conditions de réaction
1.1 Solvents: Dichloromethane ; 0 °C; 15 min, 0 °C → rt
Référence
- Oxetanes as promising modules in drug discoveryAngewandte Chemie, 2006, 45(46), 7736-7739,
Méthode de production 14
Conditions de réaction
1.1 Solvents: Dichloromethane ; 0 °C; 1 h, rt
1.2 30 min, rt
1.2 30 min, rt
Référence
- Preparation of bicyclo[3.2.0]heptane derivatives for treatment of pain, World Intellectual Property Organization, , ,
Méthode de production 15
Conditions de réaction
1.1 Solvents: Dichloromethane ; 0 °C → rt; 2 h, rt
Référence
- Preparation of aromatic urea derivatives as IDO inhibitors, World Intellectual Property Organization, , ,
Méthode de production 16
Conditions de réaction
1.1 Solvents: Dichloromethane ; 1 h, < 10 °C; < 10 °C → rt; 1.5 h, rt
Référence
- Imidazoles as Nav1.8 inhibitors and their preparation and use in the treatment of pain, World Intellectual Property Organization, , ,
Méthode de production 17
Conditions de réaction
1.1 Solvents: Dichloromethane
Référence
- Oxetanes in Drug Discovery: Structural and Synthetic InsightsJournal of Medicinal Chemistry, 2010, 53(8), 3227-3246,
Méthode de production 18
Conditions de réaction
1.1 Solvents: Dichloromethane ; 0 °C; 30 min, rt
Référence
- Concise synthesis and characterization of novel seco-steroids bearing a spiro-oxetane instead of a metabolically labile C3-hydroxy groupTetrahedron Letters, 2014, 55(28), 3805-3808,
Méthode de production 19
Conditions de réaction
1.1 Solvents: Dichloromethane ; 0 °C; 3 h, 0 °C
Référence
- Preparation method for bicyclic compound and application as antifungal agent, World Intellectual Property Organization, , ,
Méthode de production 20
Conditions de réaction
1.1 Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 15 min, rt
Référence
- Preparation of nitrogen heterocyclic compounds useful as 3',5'-cyclic nucleotide-specific phosphodiesterase 10 (PDE10) inhibitors, World Intellectual Property Organization, , ,
Ethyl 2-(oxetan-3-ylidene)acetate Raw materials
- ethyl 2-diethoxyphosphorylpropanoate
- ethyl 2-(triphenyl-λ?-phosphanylidene)acetate
- Triethyl phosphonoacetate
- 3-Oxetanone
Ethyl 2-(oxetan-3-ylidene)acetate Preparation Products
Ethyl 2-(oxetan-3-ylidene)acetate Littérature connexe
-
Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
-
Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
-
5. Book reviews
Classification associée
- Solvants et chimiques organiques Composés organiques acides organiques et dérivés acides carboxyliques et dérivés esters d'acides carboxyliques
- Solvants et chimiques organiques Composés organiques acides organiques et dérivés acides carboxyliques et dérivés dérivés d'acide carboxylique esters d'acides carboxyliques
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:922500-91-2)Ethyl 2-(oxetan-3-ylidene)acetate

Pureté:99%/99%
Quantité:25g/100g
Prix ($):163.0/538.0